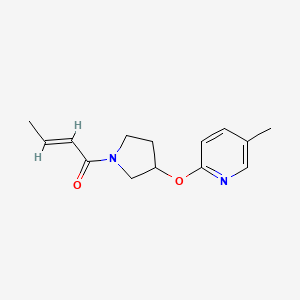

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Description

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a butenone moiety, and a methylpyridine group

Properties

IUPAC Name |

(E)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-4-14(17)16-8-7-12(10-16)18-13-6-5-11(2)9-15-13/h3-6,9,12H,7-8,10H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZJMBNAUKHZMY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Attachment of the Methylpyridine Group: The methylpyridine group is introduced via an etherification reaction, where 5-methylpyridin-2-ol is reacted with a suitable halide or sulfonate ester.

Formation of the Butenone Moiety: The butenone moiety is formed through a condensation reaction involving an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the butenone moiety, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

This compound features a unique structure comprising:

- Pyrrolidine Ring : Contributes to biological activity.

- Butenone Moiety : Influences reactivity and interactions with biological targets.

- Methylpyridine Group : Enhances lipophilicity and receptor binding affinity.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it valuable in developing new materials and catalysts.

Key Reactions :

- Oxidation : Can lead to carboxylic acids or other oxidized derivatives.

- Reduction : Targets the carbonyl group, potentially forming alcohols.

Biology

Research indicates that (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one may interact with biological macromolecules, acting as a ligand for receptors or enzymes. This interaction can provide insights into biochemical pathways and mechanisms.

Potential Biological Activities :

- Enzyme Inhibition : Modulates metabolic pathways.

- Receptor Interaction : Influences signal transduction and cellular responses.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications. It may exhibit activity against certain diseases, positioning it as a candidate for drug development.

Case Study Example :

A study explored the compound's activity against cancer cells, revealing selective antiproliferative effects in specific cell lines, suggesting its potential as an anticancer agent .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-2-one

- 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butan-2-one

- 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-2-en-1-one

Uniqueness

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features

Biological Activity

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, identified by its CAS number 1904632-89-8, is a synthetic organic compound with a complex structure that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Overview

The compound features several key structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Butenone Moiety : A conjugated system that may influence the compound's reactivity and interaction with biological targets.

- Methylpyridine Group : This aromatic component is believed to enhance the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets and influencing various biochemical pathways.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It may bind to receptors, affecting signal transduction and cellular responses.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibition against certain cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Preliminary findings suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic prospects .

- Pharmacokinetics : Studies on pharmacokinetic parameters reveal that the compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 246.30 g/mol | |

| Lipophilicity | Moderate to high | |

| Blood-Brain Barrier Penetration | Yes |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity at low concentrations. The mechanism was linked to apoptosis induction via caspase activation pathways.

Case Study 2: Neuroprotective Potential

In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This suggests a potential role in mitigating neurodegenerative processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.